1,3-Dichloro-3-methylbutane

Description

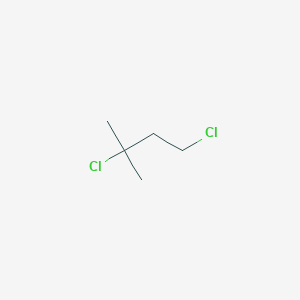

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCOTJZDMVMLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211463 | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-96-4 | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a halogenated alkane with applications in organic synthesis. The document details its physical characteristics, spectroscopic data, chemical reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference. While this guide consolidates available data, it is important to note that detailed experimental protocols for the determination of its physical properties are not extensively reported in the public domain. Furthermore, there is no evidence in the current literature to suggest the involvement of this compound in any biological signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for purification processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Cl₂ | [2] |

| Molecular Weight | 141.04 g/mol | [3] |

| CAS Number | 624-96-4 | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -75.05 °C (estimate) | [3] |

| Boiling Point | 149.59 °C (estimate) | [3] |

| Density | 1.0718 g/cm³ | [3] |

| Refractive Index | 1.4442 | [3] |

| Flash Point | 36.4 °C | [1] |

| Vapor Pressure | 6.11 mmHg at 25°C | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| Monoisotopic Mass | 140.0159557 Da | [2] |

| XLogP3-AA | 2.4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 7 | [2] |

| Complexity | 50 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | s | 6H | 2 x -CH₃ |

| ~2.2 | t | 2H | -CH₂- |

| ~3.7 | t | 2H | -CH₂Cl |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type |

| ~30 | -CH₃ |

| ~45 | -CH₂- |

| ~50 | -CH₂Cl |

| ~70 | >C(Cl)- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond types within the molecule. The spectrum would be characterized by C-H stretching and bending vibrations, and C-Cl stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the loss of chlorine atoms and alkyl groups.

Experimental Protocols

General Procedure for NMR Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube.[3] The spectrum would then be acquired on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[3] For quantitative ¹³C NMR, a longer relaxation delay would be necessary.[3]

General Procedure for IR Spectroscopy

For a liquid sample such as this compound, a thin film can be prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][5] The plates are then mounted in a sample holder and the IR spectrum is recorded using an FTIR spectrometer.[4]

General Procedure for Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) would be introduced into the mass spectrometer.[6] Depending on the instrument and desired information, ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) could be employed.[6] The mass analyzer (e.g., quadrupole, time-of-flight) would then separate the ions based on their mass-to-charge ratio.[6]

Chemical Reactivity and Synthesis Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-chloro-3-methylbutyl moiety. Its reactivity is dictated by the presence of both a primary and a tertiary alkyl chloride.

Synthesis of this compound

A potential laboratory-scale synthesis involves the reaction of ethyl methacrylate (B99206) with chlorine gas.[1]

Nucleophilic Substitution and Elimination Reactions

The tertiary chloride is susceptible to Sₙ1 reactions due to the formation of a stable tertiary carbocation, while the primary chloride can undergo Sₙ2 reactions. The compound can also undergo elimination reactions in the presence of a strong base to form alkenes.[7][8]

Synthesis of Precocene Analogs and Chromenes

This compound is a key reagent in the synthesis of Precocene analogs, which are known for their anti-juvenile hormone activity in insects.[7] It is also used in the synthesis of chromene derivatives, a class of heterocyclic compounds with a wide range of biological activities.[9][10][11][12] The general workflow for such a synthesis is outlined below.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals no documented evidence of this compound being directly involved in any biological signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of other compounds, some of which may have biological activity. Therefore, its toxicological properties are of primary concern from a safety perspective rather than any specific biomolecular interactions.

Safety and Handling

This compound is classified as harmful if swallowed.[13] It is also an irritant.[13] Standard laboratory safety precautions should be followed when handling this compound.

Table 5: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statements |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301 + P317: IF SWALLOWED: Get medical help. | |

| P330: Rinse mouth. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] In case of a spill, absorb the material with an inert substance and dispose of it in a suitable container.[14]

Conclusion

This compound is a halogenated alkane with well-defined physical and spectroscopic properties. Its chemical reactivity, characterized by the presence of both primary and tertiary chloro groups, makes it a useful intermediate in organic synthesis for the preparation of various compounds, including biologically active molecules like Precocene analogs and chromenes. However, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and the determination of its physical properties. Furthermore, this compound is not known to be involved in any biological signaling pathways. This guide serves as a valuable resource for researchers by consolidating the available data and highlighting areas where further investigation is warranted.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. lookchem.com [lookchem.com]

- 8. This compound | Alkylating Agent | RUO [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Bis(4-chlorophenyl)-1-methyl-1H-benzo[f]chromene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. This compound | C5H10Cl2 | CID 69358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1,3-Dichloro-3-methylbutane

CAS Number: 624-96-4 Chemical Formula: C₅H₁₀Cl₂

This technical guide provides a comprehensive overview of 1,3-dichloro-3-methylbutane, a versatile chlorinated hydrocarbon used as a key intermediate and reagent in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, spectral data, synthesis, reactivity, and applications, with a focus on its utility in constructing complex molecules.

Physicochemical and Spectral Properties

This compound is a colorless liquid known for its reactivity in various chemical transformations.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Molecular Weight | 141.04 g/mol | [2][4] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4][5][6] |

| Melting Point | -75.05°C (estimate) | [1][6] |

| Boiling Point | 145.5 - 149.59°C (estimate) | [1][4][6] |

| Density | 1.053 - 1.0718 g/cm³ | [1][4][6] |

| Flash Point | 36.4°C | [1][4] |

| Refractive Index | 1.4442 | [1][6] |

| Vapor Pressure | 6.11 mmHg at 25°C | [1] |

| SMILES | CC(C)(CCCl)Cl | [2] |

| InChIKey | QGCOTJZDMVMLRQ-UHFFFAOYSA-N | [2][3] |

Table 2: Spectral Data Summary for this compound

| Spectroscopy Type | Data Highlights | Source |

| ¹H NMR | Data available on public databases. | [2] |

| ¹³C NMR | Data available on public databases. | [2] |

| Mass Spectrometry | GC-MS data available, with top peaks at m/z 69, 41, and 77. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [2][3] |

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common laboratory-scale preparation involves the chlorination of an appropriate alkene precursor.

General Synthesis via Hydrochlorination

A primary route to forming this dichloroalkane involves the addition of hydrogen chloride to an unsaturated precursor, such as 3-methyl-1,3-butadiene, followed by further chlorination. A more direct, cited method involves the reaction of ethyl methacrylate (B99206) with chlorine.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Addition

The following is a generalized protocol based on the principles of electrophilic addition to alkenes for the synthesis of dichloroalkanes.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve the alkene precursor (e.g., 3-methyl-1,3-butadiene) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Gas Introduction: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas slowly through the solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, stop the gas flow and allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using fractional distillation.

Chemical Reactivity and Applications

The utility of this compound in organic synthesis stems from its nature as a bifunctional electrophile. The molecule contains two chlorine atoms with distinct chemical environments: a primary chloride and a tertiary chloride. This differential reactivity allows for selective and sequential substitution reactions.

The tertiary chloride is highly susceptible to Sₙ1 (unimolecular nucleophilic substitution) reactions due to the formation of a stable tertiary carbocation intermediate.[7] In contrast, the primary chloride is more prone to Sₙ2 (bimolecular nucleophilic substitution) reactions, which involve a backside attack by a nucleophile.[7] This dual reactivity makes it a valuable building block for creating complex molecular architectures.

Caption: Differential reactivity of the chloro- sites in this compound.

Application in the Synthesis of Precocene Analogs

A significant application of this compound is its use as a reagent in the synthesis of Precocene analogs.[1] Precocenes are natural products that exhibit anti-juvenile hormone activity in insects.[1] By disrupting the hormonal regulation of insect development, these compounds can act as effective pest control agents, offering a potential alternative to conventional pesticides.[1]

The synthesis of these analogs using this compound is also of interest in pharmaceutical research.[1] Understanding the hormonal pathways in insects can provide insights that may be applicable to the development of new drugs targeting specific human hormonal pathways.[1]

Caption: Application of this compound in research and development.

Safety and Handling

This compound is classified as harmful if swallowed.[2][5] Users should adhere to standard laboratory safety protocols when handling this compound.

-

GHS Classification: Acute toxicity, Oral, Category 4.[5]

-

Precautionary Statements:

It is an irritant and should not come into contact with skin or eyes.[6] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its defining feature is the differential reactivity of its primary and tertiary chloro groups, enabling selective Sₙ2 and Sₙ1 reactions, respectively. This property makes it a strategic precursor for synthesizing complex molecules, most notably Precocene analogs, which have significant implications for pest control and pharmaceutical research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C5H10Cl2 | CID 69358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 1,3-dichloro-3-methyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | Alkylating Agent | RUO [benchchem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1,3-dichloro-3-methylbutane from Isoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,3-dichloro-3-methylbutane from isoprene (B109036). The synthesis proceeds via a two-step electrophilic addition of hydrogen chloride (HCl) to isoprene. The initial hydrochlorination yields a mixture of monochlorinated intermediates, primarily 3-chloro-3-methyl-1-butene (B3368806) and 1-chloro-3-methyl-2-butene, following Markovnikov's rule and allylic rearrangement. Subsequent addition of a second molecule of HCl to the more reactive intermediate, 3-chloro-3-methyl-1-butene, in accordance with Markovnikov's rule, leads to the formation of the target molecule, this compound. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected product distributions.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from isoprene is a sequential electrophilic addition of hydrogen chloride. The reaction pathway can be visualized as a series of steps involving carbocation intermediates.

Step 1: Formation of Monochloro Intermediates

The first step involves the protonation of one of the double bonds of isoprene by HCl. This results in the formation of a stable tertiary carbocation. The subsequent attack by the chloride ion leads to two primary monochlorinated products due to resonance stabilization and allylic rearrangement.[1][2]

References

Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-3-methylbutane, a chlorinated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.75 | Singlet | 6H | Two equivalent methyl groups (-CH₃) at C3 |

| ~2.25 | Triplet | 2H | Methylene group (-CH₂-) at C2 |

| ~3.75 | Triplet | 2H | Methylene group (-CH₂-) at C1 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~32 | CH₃ | Two equivalent methyl carbons at C3 |

| ~45 | CH₂ | Methylene carbon at C1 |

| ~55 | CH₂ | Methylene carbon at C2 |

| ~75 | C | Quaternary carbon at C3 |

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2970-2850 | Strong | C-H stretch | Alkane |

| 1470-1450 | Medium | C-H bend | Alkane |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) | Alkane |

| 800-600 | Strong | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several significant fragment ions.[2] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 140, 142, 144 | Low | [C₅H₁₀Cl₂]⁺ (Molecular Ion) |

| 105, 107 | Moderate | [C₅H₁₀Cl]⁺ |

| 91 | High | [C₄H₇Cl]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans (typically hundreds to thousands) and a longer relaxation delay are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

The acquired FID is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the instrument's sample holder.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

-

The molecular ions and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,3-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-3-methylbutane is a halogenated alkane of significant interest in synthetic organic chemistry due to its distinct structural features: a primary and a tertiary alkyl chloride within the same molecule. This guide provides a comprehensive analysis of the reactivity and stability of this compound, detailing its behavior in nucleophilic substitution and elimination reactions. The inherent electronic and steric properties of the molecule lead to a fascinating interplay between SN1, SN2, E1, and E2 reaction mechanisms, often resulting in a variety of products. This document summarizes the key reactivity principles, presents available physical and spectroscopic data in a structured format, and outlines experimental considerations for handling and reacting this versatile chemical intermediate.

Introduction

This compound, with the chemical formula C5H10Cl2, is a colorless liquid utilized as a reagent in the synthesis of various organic compounds.[1] Its utility stems from the differential reactivity of its two chlorine atoms. The tertiary chloride at the C3 position is prone to reactions involving carbocation intermediates, while the primary chloride at the C1 position is, in principle, susceptible to direct nucleophilic attack. However, the steric hindrance imposed by the adjacent quaternary carbon significantly influences the reaction pathways at the primary center. This guide will delve into the nuanced reactivity of this molecule, providing a theoretical framework and practical data for its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 624-96-4 | [2] |

| Molecular Formula | C5H10Cl2 | [2] |

| Molecular Weight | 141.04 g/mol | [2] |

| Boiling Point | 100-101 °C | [3] |

| Density | 1.12 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (and Interpretation) | Reference |

| ¹H NMR | Data available but specific shifts not detailed in search results. Expect signals corresponding to the two methyl groups, the methylene (B1212753) group adjacent to the primary chloride, and the methylene group adjacent to the tertiary center. | [2] |

| ¹³C NMR | Data available but specific shifts not detailed in search results. Expect distinct signals for the two equivalent methyl carbons, the quaternary carbon, and the two methylene carbons. | [2] |

| Mass Spec (GC-MS) | m/z Top Peak: 69; 2nd Highest: 41; 3rd Highest: 77. The fragmentation pattern is characteristic of the molecular structure. | [2] |

| Infrared (IR) | Data available, characteristic C-H and C-Cl stretching and bending frequencies are expected. | [4] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the distinct nature of its two carbon-chlorine bonds. The following sections detail the expected reaction pathways at each site.

Reactivity at the Tertiary Center (C3)

The tertiary chloride is highly susceptible to unimolecular reactions (SN1 and E1) due to the formation of a relatively stable tertiary carbocation upon departure of the chloride ion.

In the presence of a weak nucleophile/weak base (e.g., solvolysis in ethanol or water), the reaction is expected to proceed via an SN1 and E1 mechanism. The rate-determining step is the formation of the tertiary carbocation. This carbocation can then be trapped by the solvent to give a substitution product or lose a proton to form an elimination product.

While the initially formed tertiary carbocation is relatively stable, the possibility of rearrangement should always be considered, especially if a more stable carbocation can be formed. In this specific case, a hydride or methyl shift from the adjacent carbon would lead to a less stable secondary carbocation, making such rearrangements unlikely under typical conditions.

Reactivity at the Primary Center (C1)

The primary chloride is theoretically a target for bimolecular substitution (SN2). However, the presence of a quaternary carbon at the adjacent (beta) position creates significant steric hindrance, a feature characteristic of neopentyl-type halides.

SN2 reactions at the C1 position are expected to be very slow. The bulky tert-butyl group effectively shields the primary carbon from backside attack by a nucleophile. While strong, unhindered nucleophiles might force a slow reaction, for practical purposes, the primary chloride in this compound is considered to be sterically hindered for SN2 displacement.

Elimination Reactions

Elimination reactions (E2) are a significant competing pathway, especially with the use of strong, bulky bases.

A strong, sterically hindered base, such as potassium tert-butoxide, will preferentially abstract a proton, leading to the formation of an alkene. Given the two chloro-substituents, a double elimination to form a diene or alkyne is a possibility with a sufficient excess of a very strong base like sodium amide. More commonly, with one equivalent of a standard base, elimination will likely occur to remove the tertiary chloride and a proton from an adjacent carbon, leading to the formation of a chloroalkene. The use of a bulky base would favor the formation of the Hofmann (less substituted) alkene, although in this case, the possible elimination products are limited.

Experimental Protocols

General Protocol for Solvolysis (SN1/E1)

This protocol describes a typical procedure for the solvolysis of a tertiary alkyl halide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired solvent (e.g., 80% ethanol/20% water).

-

Reaction Conditions: Stir the solution at a controlled temperature (e.g., 25 °C or 50 °C). The progress of the reaction can be monitored by the evolution of HCl, which can be titrated with a standard base.

-

Workup: After the reaction is complete (as indicated by no further acid evolution), cool the mixture to room temperature. Dilute the mixture with a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product mixture can be analyzed and purified by gas chromatography (GC) or fractional distillation.

General Protocol for Dehydrohalogenation (E2)

This protocol outlines a procedure for an E2 elimination using a strong, bulky base.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol (B103910).

-

Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in anhydrous tert-butanol to the stirred base solution at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture may be heated to reflux to ensure complete reaction. Monitor the progress by thin-layer chromatography (TLC) or GC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., pentane (B18724) or diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. The crude product can be further purified by fractional distillation.

Stability and Storage

This compound is a relatively stable compound under standard laboratory conditions. However, as with many halogenated hydrocarbons, it should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Due to its susceptibility to solvolysis, it should be protected from moisture. Over time, slow decomposition can occur, potentially liberating HCl, so it is advisable to store it in a tightly sealed container.

Conclusion

This compound presents a rich and complex reactivity profile that is a direct consequence of its molecular structure. The tertiary chloride readily undergoes unimolecular substitution and elimination, while the primary chloride is sterically hindered towards bimolecular substitution. This differential reactivity allows for its potential use in sequential synthetic strategies. A thorough understanding of the interplay between the substrate's structure and the reaction conditions is paramount for researchers and drug development professionals to effectively utilize this compound as a building block in the synthesis of more complex molecules. Further experimental studies to quantify the reaction kinetics and product distributions under various conditions would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a versatile chloroalkane intermediate used in organic synthesis. The following sections detail its chemical and physical properties, potential hazards, safe handling procedures, and emergency protocols, tailored for a laboratory research and development environment.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3] |

| Molecular Weight | 141.04 g/mol | [2][3] |

| CAS Number | 624-96-4 | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 145.5 - 149.59 °C (estimate) | [4] |

| Melting Point | -75.05 °C (estimate) | [4] |

| Flash Point | 36.4 °C | [4] |

| Density | 1.053 - 1.0718 g/cm³ | [4] |

| Refractive Index | 1.4442 | [4] |

| Vapor Pressure | 6.11 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [5] |

Hazard Identification and Toxicology

GHS Classification:

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[2][6] May cause irritation of the digestive tract.[10]

-

Inhalation: While specific data is unavailable, inhalation of vapors may be harmful and may cause respiratory tract irritation.[10]

-

Skin Contact: May cause skin irritation.[10] Prolonged or repeated contact should be avoided.

-

Eye Contact: May cause eye irritation.[10]

Ecotoxicological Information: Specific data on the aquatic toxicity and biodegradability of this compound is not available.[7] However, chlorinated hydrocarbons, as a class, are known to be persistent in the environment and can be toxic to aquatic organisms.[3][11] Therefore, release into the environment must be strictly avoided.

Experimental Protocols

Synthesis

A plausible laboratory-scale synthesis of this compound involves the hydrochlorination of isoprene (B109036) followed by the addition of another equivalent of HCl. A representative procedure based on general methods for the synthesis of alkyl halides is provided below.

Disclaimer: This is a representative procedure and has not been optimized. Appropriate risk assessments should be conducted before commencing any new experimental work.

Reaction: CH₂(C(CH₃))CH=CH₂ + 2HCl → CH₃C(Cl)(CH₃)CH₂CH₂Cl

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, cool a solution of isoprene in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and remove the solvent under reduced pressure.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

-

Assemble a fractional distillation apparatus.

-

Place the crude product in the distillation flask with a few boiling chips.

-

Heat the flask gently in a heating mantle.

-

Collect the fraction boiling at the expected boiling point of this compound. For compounds with boiling points above 150 °C, vacuum distillation is recommended to prevent decomposition.[12]

Analysis

The purity and identity of this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound. A standard protocol for halogenated hydrocarbons would involve a capillary column suitable for volatile organic compounds and a mass spectrometer detector.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The chemical shifts of protons on carbons adjacent to chlorine atoms are expected to be in the range of 2-4.5 ppm.[2][16][17][18]

-

Infrared (IR) Spectroscopy: The C-Cl stretching vibrations are typically observed in the fingerprint region of the IR spectrum (below 725 cm⁻¹).[19]

Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:[6][20]

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber). Nitrile and latex gloves offer minimal protection against chlorinated solvents and should be avoided for prolonged contact.[20]

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: All handling of volatile chlorinated hydrocarbons should be performed in a well-ventilated fume hood.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[21]

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[10]

Reactivity

This compound is a reactive compound that can undergo a variety of chemical transformations.[1]

-

With Strong Bases: Can undergo elimination reactions to form alkenes or alkynes. For example, reaction with excess strong base like sodium amide can lead to the formation of 3-methyl-1-butyne.[22][23]

-

With Reducing Agents: The chlorine atoms can be removed through reduction. For example, reaction with zinc and dilute hydrochloric acid can reduce the alkyl halide to the corresponding alkane.[8]

-

Thermal Decomposition: When heated to decomposition, it may produce toxic fumes of hydrogen chloride, carbon monoxide, and carbon dioxide.[10] The thermal decomposition of similar gem-dichloroalkanes is expected to begin at temperatures in the range of 300-400°C.[24]

Emergency Procedures

Accidental Release Measures

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains. Contain the spill with a non-combustible absorbent material and dispose of it as hazardous waste.

First Aid Measures

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazards from Combustion: May produce toxic and corrosive gases, including hydrogen chloride, upon combustion.

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][25][26][27][28] Do not dispose of it down the drain. High-temperature incineration is a common method for the disposal of chlorinated hydrocarbon wastes.[5][27]

Visualizations

Experimental Workflow: Synthesis and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Chlorinated hydrocarbons in the marine environment. A report prepared by the Panel on Monitoring Persistent Pesticides in the Marine Environment of the Committee on Oceanography [pubs.usgs.gov]

- 4. lookchem.com [lookchem.com]

- 5. iwaponline.com [iwaponline.com]

- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 7. (GC5-2002)Chemical Fate of Contaminants in the Environment: Chlorinated Hydrocarbons in the Groundwater [osti.gov]

- 8. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interpreting | OpenOChem Learn [learn.openochem.org]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. researchgate.net [researchgate.net]

- 23. snu.elsevierpure.com [snu.elsevierpure.com]

- 24. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. iwaponline.com [iwaponline.com]

- 28. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a versatile chloroalkane intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated reference for its physicochemical characteristics. Key data, including molecular weight, boiling point, melting point, density, and refractive index, are presented in a structured format. This guide also outlines general experimental protocols for the determination of these properties and illustrates a key synthetic application of the compound.

Introduction

This compound is a halogenated alkane that serves as a valuable reagent in organic synthesis. Its utility is notably demonstrated in the synthesis of Precocene analogs, compounds investigated for their anti-juvenile hormone activity in insects, indicating potential applications in pest management strategies. A thorough understanding of its physical properties is paramount for its effective and safe use in laboratory and industrial settings, including reaction setup, purification, and storage.

Physical Properties

The physical properties of this compound have been compiled from various sources. It is important to note that some discrepancies exist in the reported values for boiling point and density, which may be attributable to variations in experimental conditions and sample purity.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [1] |

| Molecular Weight | 141.04 g/mol | [2] |

| Boiling Point | 145.5 °C at 760 mmHg | [2] |

| ~149.6 °C (estimate) | [3][4] | |

| Melting Point | -75.05 °C (estimate) | [3][4] |

| Density | 1.053 g/cm³ | [2] |

| 1.0718 g/cm³ | [3][4] | |

| Refractive Index | 1.4442 | [3][4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether.[4] | |

| Appearance | Colorless liquid | [3][4] |

| Vapor Pressure | 6.11 mmHg at 25°C | [3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Distillation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample in the distillation flask along with boiling chips to ensure smooth boiling. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Heating: Gently heat the distillation flask.

-

Distillation: As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy.

-

Temperature Reading: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at 760 mmHg, a correction may be necessary.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: Weigh a clean, dry pycnometer (a specific gravity bottle) accurately.

-

Volume Measurement: Fill the pycnometer with this compound, ensuring there are no air bubbles. The volume of the pycnometer is known and calibrated.

-

Final Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbé refractometer) using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound on the prism of the refractometer.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line, 589 nm).

Synthetic Application: Synthesis of Precocene Analogs

A significant application of this compound is in the synthesis of Precocene analogs. Precocenes are naturally occurring compounds that interfere with insect development by inhibiting the production of juvenile hormone. The following diagram illustrates a generalized synthetic pathway.

Generalized Synthesis of a Precocene Analog

References

Technical Guide: Solubility of 1,3-Dichloro-3-methylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dichloro-3-methylbutane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For organic compounds like this compound, a halogenated alkane, the principle of "like dissolves like" is a primary determinant of solubility. This principle suggests that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents, while polar solutes will dissolve best in polar solvents. The intermolecular forces at play, such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern these interactions.

Qualitative Solubility of this compound

Multiple sources indicate that this compound is generally soluble in common organic solvents and insoluble in water.[1] This is consistent with its molecular structure, which, despite the presence of polar carbon-chlorine bonds, results in an overall molecule with significant nonpolar character.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The following table summarizes the available qualitative information and highlights the absence of precise numerical data.

| Solvent Classification | Solvent Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Ethanol | Soluble[1] | Data Not Available |

| Methanol | Expected to be Soluble | Data Not Available | |

| Polar Aprotic | Acetone | Expected to be Soluble | Data Not Available |

| Dichloromethane | Expected to be Soluble | Data Not Available | |

| Diethyl Ether | Soluble[1] | Data Not Available | |

| Nonpolar | Toluene | Expected to be Soluble | Data Not Available |

| Hexane | Expected to be Soluble | Data Not Available | |

| Carbon Tetrachloride | Expected to be Soluble | Data Not Available | |

| Aqueous | Water | Insoluble[1] | Data Not Available |

Experimental Protocol for Determining Solubility

To address the gap in quantitative data, researchers can employ the following detailed experimental protocol based on the widely accepted "shake-flask" method, followed by quantitative analysis using gas chromatography (GC).

Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in each of the selected organic solvents. The concentrations should span the expected solubility range.

-

For each standard, accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of glass vials. "Excess" means that there should be a visible undissolved phase of the solute.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the standard solutions. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis (Gas Chromatography):

-

Analyze the prepared standard solutions and the diluted saturated solutions using GC-FID.

-

Establish a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted saturated samples by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration determined from the calibration curve by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Commercial Availability and Technical Guide for 1,3-Dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), along with pertinent technical information for its use in research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological implications of chlorinated hydrocarbons.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary among suppliers. Some suppliers, such as Sigma-Aldrich, provide this compound as part of their collection for early discovery research and may not include detailed analytical data.[1] Researchers are advised to confirm the identity and purity of the product upon receipt.

Below is a summary of commercial suppliers for this compound:

| Supplier | CAS Number | Molecular Formula | Purity | Additional Notes |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | 97% | Available from multiple marketplace suppliers.[2] |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | Not specified | Sold under the "AldrichCPR" line for early discovery research; analytical data not provided.[1] |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | 96% | |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | 99% | Lists multiple suppliers, including Dayang Chem (Hangzhou) Co., Ltd.[3] |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | Not specified | Lists multiple suppliers. |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | Not specified | |

| --INVALID-LINK-- | 624-96-4 | C5H10Cl2 | >99% | Impurity: NMT 0.1%, Moisture Content: NMT 0.001%.[4] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 141.04 g/mol | [1] |

| Boiling Point | 145.5 °C at 760 mmHg | [5] |

| Flash Point | 36.4 °C | [5] |

| Density | 1.053 g/cm³ | [5] |

| InChIKey | QGCOTJZDMVMLRQ-UHFFFAOYSA-N | [6] |

| SMILES | CC(C)(Cl)CCCl | [2] |

Experimental Protocols

Synthesis of this compound

Reaction:

(CH₃)₂CHCH=CH₂ + 2HCl → (CH₃)₂C(Cl)CH₂CH₂Cl

Materials:

-

Hydrogen chloride (gas or concentrated aqueous solution)

-

Anhydrous solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 3-methyl-1-butene in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, neutralize any excess acid by washing the organic layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be performed using GC-MS, a sensitive method for the identification and quantification of volatile organic compounds. The following is a general protocol that can be optimized for specific instrumentation.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile halogenated compounds (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (starting point for optimization):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

Mandatory Visualizations

Synthesis Workflow

Caption: A plausible workflow for the synthesis of this compound.

Analytical Workflow

Caption: A general workflow for the analysis of this compound by GC-MS.

Generalized Neurotoxic Signaling of Chlorinated Hydrocarbons

Caption: A simplified diagram of the neurotoxic effects of chlorinated hydrocarbons.

Biological Context and Toxicology

While specific biological activities of this compound are not extensively documented, as a chlorinated hydrocarbon, it falls into a class of compounds known for their potential neurotoxicity.[6] Chlorinated hydrocarbons can interfere with nerve impulse transmission, primarily in the brain, leading to a range of neurological effects.[6] These effects can include behavioral changes, involuntary muscle activity, and in severe cases, respiratory depression.[6]

The mechanism of toxicity often involves the disruption of ion channel function in neurons, sensitizing the myocardium to catecholamines, and in some cases, causing liver or kidney damage through the generation of toxic metabolites.[6] Given their lipophilic nature, chlorinated hydrocarbons can accumulate in fatty tissues with repeated exposure.[6]

For drug development professionals, it is crucial to consider these potential toxicological properties when handling and evaluating compounds like this compound. Appropriate safety precautions and handling procedures should be strictly followed.

Conclusion

This compound is a commercially available reagent primarily used in research and development. This guide provides a summary of its suppliers, key physicochemical properties, and generalized protocols for its synthesis and analysis. While specific biological data for this compound is limited, its classification as a chlorinated hydrocarbon warrants careful consideration of its potential neurotoxic effects. The provided workflows and diagrams serve as a foundational resource for researchers incorporating this compound into their studies.

References

- 1. This compound [chembk.com]

- 2. Butane, 1,3-dichloro-3-methyl- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Precocene Analogs using 1,3-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Precocene analogs, a class of compounds with significant anti-juvenile hormone activity in insects, making them promising candidates for the development of novel insecticides. The protocols detailed below leverage the reaction of substituted phenols with 1,3-dichloro-3-methylbutane to construct the characteristic 2,2-dimethylchromene core of Precocene analogs.

Introduction

Precocenes are naturally occurring chromene derivatives that exhibit potent anti-juvenile hormone (AJH) effects in various insect species. Their mode of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for the biosynthesis of juvenile hormone (JH). This disruption of hormonal balance leads to premature metamorphosis in larval stages and sterilization in adult insects, offering a unique mechanism for insect population control. The synthesis of Precocene analogs allows for the exploration of structure-activity relationships and the development of more potent and selective insect growth regulators.

Data Presentation: Synthesis of a Precocene I Analog

The following table summarizes representative quantitative data for the synthesis of 7-methoxy-2,2-dimethylchromene (a Precocene I analog) from 3-methoxyphenol (B1666288) and this compound. This data is illustrative and based on typical yields and spectroscopic characteristics for this class of reaction.

| Parameter | Value |

| Reactants | |

| 3-Methoxyphenol | 1.0 eq |

| This compound | 1.2 eq |

| Potassium Carbonate (K₂CO₃) | 2.5 eq |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 120 °C |

| Reaction Time | 24 hours |

| Product: 7-methoxy-2,2-dimethylchromene | |

| Yield | 75% |

| Physical State | Colorless oil |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.75 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.5 Hz, 1H), 6.35 (d, J=2.5 Hz, 1H), 5.75 (d, J=9.8 Hz, 1H), 5.50 (d, J=9.8 Hz, 1H), 3.78 (s, 3H), 1.45 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 160.1, 155.2, 145.8, 130.5, 122.1, 112.8, 107.5, 101.2, 76.5, 55.3, 28.1 |

| IR (KBr, cm⁻¹) | 2975, 2930, 1610, 1570, 1490, 1260, 1150, 810 |

| Mass Spectrum (EI, m/z) | 190 (M⁺), 175, 147 |

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-2,2-dimethylchromene

Materials:

-

3-Methoxyphenol

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-methoxyphenol (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 7-methoxy-2,2-dimethylchromene.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Topical Application Bioassay for Anti-Juvenile Hormone Activity

Materials:

-

Synthesized Precocene analog

-

Acetone (B3395972) (analytical grade)

-

Late-instar insect larvae (e.g., Spodoptera littoralis or Oncopeltus fasciatus)

-

Microsyringe or micropipette

-

Petri dishes lined with filter paper

-

Insect rearing cages with appropriate diet

-

Stereomicroscope

Procedure:

-

Prepare a series of dilutions of the synthesized Precocene analog in acetone (e.g., 1, 10, 50, 100 µg/µL).

-

Select healthy, uniform-sized late-instar larvae for the assay.

-

Anesthetize the larvae by brief exposure to carbon dioxide or by chilling.

-

Using a microsyringe, topically apply 1 µL of the test solution to the dorsal thoracic region of each larva. A control group should be treated with 1 µL of acetone only.

-

Place the treated larvae in petri dishes with a food source and maintain them under standard rearing conditions (temperature, humidity, photoperiod).

-

Observe the larvae daily for signs of precocious metamorphosis (e.g., premature pupation, formation of adultoid characteristics), mortality, and any developmental abnormalities.

-

Record the percentage of individuals showing anti-JH effects at each concentration.

-

Calculate the ED₅₀ (effective dose for 50% of the population to show the effect) using probit analysis.

Protocol 3: In Vitro Corpora Allata Assay for Inhibition of Juvenile Hormone Synthesis

Materials:

-

Adult female insects (e.g., Periplaneta americana)

-

Dissecting tools (forceps, scissors)

-

Stereomicroscope

-

Insect Ringer's solution

-

Incubation medium (e.g., TC-199) supplemented with L-[methyl-¹⁴C]methionine

-

Synthesized Precocene analog dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Dissect out the corpora allata (CA) from adult female insects in cold Ringer's solution under a stereomicroscope.

-

Transfer the isolated CA to incubation medium containing a known concentration of the synthesized Precocene analog. A control group should be incubated without the test compound.

-

Add L-[methyl-¹⁴C]methionine to the incubation medium to serve as a radiolabeled precursor for JH biosynthesis.

-

Incubate the CA for a defined period (e.g., 3-4 hours) at an appropriate temperature.

-

Terminate the incubation and extract the juvenile hormone from the medium using an organic solvent (e.g., hexane).

-

Quantify the amount of radiolabeled JH synthesized by liquid scintillation counting.

-

Express the results as the percentage inhibition of JH synthesis compared to the control group.

Visualizations

Caption: Workflow for the synthesis and characterization of Precocene analogs.

Caption: Signaling pathway of Precocene-induced cytotoxicity in insect corpora allata.

Application Notes and Protocols: 1,3-Dichloro-3-methylbutane as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dichloro-3-methylbutane as an effective alkylating agent in organic synthesis, with a particular focus on its application in the synthesis of chroman derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and development.

Introduction

This compound is a dihalogenated alkane that serves as a valuable C5 building block in a variety of organic transformations. Its structure, featuring both a primary and a tertiary chloride, allows for sequential or selective reactions, making it a versatile reagent. A primary application of this compound is in the acid-catalyzed alkylation of phenols to generate 2,2-dimethylchroman (B156738) derivatives. These chroman motifs are prevalent in a wide range of biologically active molecules, including tocopherols (B72186) (Vitamin E) and various flavonoids, making this synthetic route highly relevant for drug discovery and development.

Key Applications: Synthesis of 2,2-Dimethylchromans

The reaction of this compound with phenols, typically catalyzed by a Lewis acid, proceeds via an initial Friedel-Crafts type alkylation at the tertiary carbon, followed by an intramolecular cyclization (a Williamson ether synthesis) to form the chroman ring. This two-step, one-pot synthesis is an efficient method for accessing the 2,2-dimethylchroman scaffold.

The general reaction scheme is as follows:

Data Presentation: Reaction of this compound with Various Phenols

The following table summarizes the reaction conditions and yields for the synthesis of various 2,2-dimethylchroman derivatives using this compound as the alkylating agent.

| Phenol Derivative | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | Formic Acid | - | 20-25 | 24 | 60 |

| p-Cresol | Formic Acid | - | 20-25 | 24 | 65 |

| m-Cresol | Formic Acid | - | 20-25 | 24 | 68 |

| p-Methoxyphenol | Formic Acid | - | 20-25 | 24 | 75 |

| o-Chlorophenol | Formic Acid | - | 20-25 | 24 | 55 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-Dimethylchromans

This protocol describes a general method for the synthesis of 2,2-dimethylchromans from phenols and this compound.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Formic Acid (as catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the substituted phenol (1.0 eq) and this compound (1.2 eq).

-

With stirring, add formic acid to the mixture. The reaction is typically carried out neat with formic acid acting as both the catalyst and solvent.

-

Stir the reaction mixture at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and carefully transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the formic acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-